3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-ones with diethyl sulfate and water to replace the 2-thioxo group with a 2-oxo group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Known for its potent anticancer activity.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives: These compounds also exhibit significant biological activities, including antibacterial and antifungal properties. The uniqueness of 3,5-DIPHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern and the presence of the pyrrolidine ring, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C21H18N4S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,5-diphenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C21H18N4S2/c26-21-25(16-11-5-2-6-12-16)20-17(27-21)19(24-13-7-8-14-24)22-18(23-20)15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
ZFTSUFLOZDUIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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